molecular formula C8H18O B3052551 2,4-Dimethylhexan-2-ol CAS No. 42328-76-7

2,4-Dimethylhexan-2-ol

Cat. No.: B3052551
CAS No.: 42328-76-7
M. Wt: 130.23 g/mol
InChI Key: RTRZHEPXWQXCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylhexan-2-ol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain that also has two methyl groups attached to the second and fourth carbons. This compound is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylhexan-2-ol can be synthesized through several methods. One common method involves the hydration of 2,4-dimethylhex-2-ene. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the proper addition of water across the double bond.

Another method involves the reduction of 2,4-dimethylhexan-2-one using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group into a secondary alcohol.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2,4-dimethylhex-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve efficient hydrogenation.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylhexan-2-ol undergoes various chemical reactions, including:

    Oxidation: When oxidized, this compound can form 2,4-dimethylhexan-2-one. Common oxidizing agents include chromic acid (H2CrO4) and pyridinium chlorochromate (PCC).

    Dehydration: Under acidic conditions, such as with sulfuric acid, this compound can undergo dehydration to form 2,4-dimethylhex-2-ene.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2,4-dimethylhexyl chloride.

Common Reagents and Conditions

    Oxidation: Chromic acid, pyridinium chlorochromate.

    Dehydration: Sulfuric acid, phosphoric acid.

    Substitution: Thionyl chloride, phosphorus tribromide (PBr3).

Major Products

    Oxidation: 2,4-Dimethylhexan-2-one.

    Dehydration: 2,4-Dimethylhex-2-ene.

    Substitution: 2,4-Dimethylhexyl chloride.

Scientific Research Applications

2,4-Dimethylhexan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: It can be used in the study of metabolic pathways involving secondary alcohols.

    Medicine: Research into its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethylhexan-2-ol in chemical reactions typically involves the nucleophilic attack of the hydroxyl group. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the loss of hydrogen atoms. In dehydration reactions, the hydroxyl group is protonated and then eliminated as water, forming a double bond. In substitution reactions, the hydroxyl group is replaced by another functional group through nucleophilic substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylhexan-3-ol: Similar structure but with the hydroxyl group on the third carbon.

    2,4-Dimethylpentan-2-ol: Similar structure but with a shorter carbon chain.

    2,4-Dimethylheptan-2-ol: Similar structure but with a longer carbon chain.

Uniqueness

2,4-Dimethylhexan-2-ol is unique due to its specific placement of the hydroxyl group and methyl groups, which influences its reactivity and physical properties. Its structure allows for specific interactions in chemical reactions, making it valuable in various synthetic applications.

Properties

IUPAC Name

2,4-dimethylhexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-7(2)6-8(3,4)9/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRZHEPXWQXCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80608508
Record name 2,4-Dimethylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42328-76-7
Record name 2,4-Dimethylhexan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80608508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylhexan-2-ol
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylhexan-2-ol
Reactant of Route 3
Reactant of Route 3
2,4-Dimethylhexan-2-ol
Reactant of Route 4
Reactant of Route 4
2,4-Dimethylhexan-2-ol
Reactant of Route 5
Reactant of Route 5
2,4-Dimethylhexan-2-ol
Reactant of Route 6
Reactant of Route 6
2,4-Dimethylhexan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.